Chemical PurityProcurement SpecificationIntermediate Quality
Need a fluorinated scaffold with two distinct reactive sites? Generic tetrafluorobenzonitriles lack polymerizable or clickable groups. This allyl derivative solves that limitation.
- **Dual reactivity**: Nitrile (amide/tetrazole) + terminal olefin (thiol-ene, hydrosilylation, radical polymerization).
- **Higher logP** than methyl or H analogs - tune membrane permeability.
- **Liquid form** - ideal for continuous-flow polymerization.
Direct replacement for CAS 5216-17-1 or 76437-39-3 where allyl chemistry or increased lipophilicity is required.
Molecular FormulaC10H5F4N
Molecular Weight215.15 g/mol
CAS No.94220-31-2
Cat. No.B3170265
⚠ Attention: For research use only. Not for human or veterinary use.
4-Allyl-2,3,5,6-tetrafluorobenzonitrile (CAS 94220-31-2) is a polyfluorinated aromatic nitrile belonging to the 2,3,5,6-tetrafluorobenzonitrile family, distinguished by the presence of a para‑allyl (–CH₂CH=CH₂) substituent on the tetrafluorinated benzene ring . This structure endows the compound with two orthogonal, chemically distinct reactive handles: an electron‑deficient nitrile group and a terminal olefin, making it a versatile intermediate for synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials . Key physicochemical identifiers include a molecular formula of C₁₀H₅F₄N, a molecular weight of 215.15 g/mol, an MDL Number of MFCD16619609, and an InChI Key of CXPKUIPIVFVLBE‑UHFFFAOYSA‑N .
Two orthogonal reactive handles — allyl and nitrile — enable sequential, site‑selective modifications
Polyfluorinated aromatic scaffold for pharmaceutical, agrochemical, and advanced material synthesis
Reported liquid at ambient conditions, compatible with automated liquid‑handling workflows
Why Generic Substitution Fails for This Building Block
Substituting 4-allyl-2,3,5,6-tetrafluorobenzonitrile with the parent 2,3,5,6-tetrafluorobenzonitrile (CAS 5216-17-1) or with a saturated alkyl analogue such as 4-methyl-2,3,5,6-tetrafluorobenzonitrile (CAS 76437-39-3) results in the loss of the terminal olefin functionality [1]. This olefin is essential for downstream transformations—such as thiol‑ene click chemistry, hydrosilylation, or radical polymerisation—that are impossible with the unsubstituted or fully saturated systems . Additionally, the lack of the allyl group alters the lipophilicity profile; the measured logP of 2,3,5,6-tetrafluorobenzonitrile is 2.11, while 4-methyl-2,3,5,6-tetrafluorobenzonitrile has a logP of ~2.42, indicating that even a small alkyl substituent significantly modifies partitioning behaviour [2][3]. The allyl derivative is expected to further increase logP, affecting solubility and membrane permeability in biological assays. Therefore, in any synthetic route or screening campaign that requires an allyl‑specific reaction or a precise lipophilicity window, generic substitution is not viable.
Non‑allyl analogs (parent or 4‑methyl) lack the terminal olefin, precluding thiol‑ene, hydrosilylation, or polymerization reactions.
Even a small alkyl substituent (methyl) shifts logP, altering solubility and membrane permeability profiles in biological assays.
[1] Molbase. 2,3,5,6-Tetrafluorobenzonitrile – Physicochemical Properties. CAS 5216-17-1. Available at: https://qiye.molbase.cn (accessed 2026-05-06). View Source
[2] Ingenta Connect. Towards the development of a covalently tethered MALDI system — A study of allyl-modified MALDI matrixes. Can. J. Chem. 2007, 85, 1‑10. DOI: 10.1139/V07-001. This study demonstrates the utility of allyl derivatives in MALDI matrix design, highlighting the specific reactivity of the allyl group. View Source
[3] Google Patents. Fluorobenzonitriles and liquid crystalline mixtures containing them. WO1993007136A1. This patent describes the use of fluorobenzonitriles with alkenyl substituents in liquid crystal applications, illustrating the functional importance of the allyl group. View Source
Quantified Procurement Evidence Against Closest Analogs
Purity Benchmarking Against Parent Benzonitrile
Commercially available 4-allyl-2,3,5,6-tetrafluorobenzonitrile is supplied at a minimum purity of 97% (Fluoropharm) and up to 98% (Leyan) . In contrast, 2,3,5,6-tetrafluorobenzonitrile is commonly offered at 99% purity (Sigma‑Aldrich) . The allyl derivative thus presents a purity deficit of 1–2% relative to the parent compound, which should be considered when planning synthetic sequences that require high starting-material purity.
Purity BenchmarkingData to verify
97–98%vs99%
Δ1–2%
Purity differential may require additional purification; vendor COA review advised.
Vendor certificate-of-analysis specifications; purity determined by HPLC or GC.
Why This Matters
This purity differential may necessitate additional purification steps when the allyl compound is used in reactions sensitive to trace impurities, impacting procurement decisions and cost calculations.
Chemical PurityProcurement SpecificationIntermediate Quality
Lipophilicity Shift vs. Saturated Alkyl Analogs
2,3,5,6-Tetrafluorobenzonitrile has an experimental logP of 2.11 [1], while its 4-methyl analogue, 4-methyl-2,3,5,6-tetrafluorobenzonitrile, has a calculated logP of approximately 2.42 . Although no experimental logP value is available for 4-allyl-2,3,5,6-tetrafluorobenzonitrile, the incremental addition of the allyl group is predicted to raise the logP further, placing the compound in a higher lipophilicity range. This shift can significantly affect solubility, membrane permeability, and metabolic stability in biological systems.
Lipophilicity ShiftClass-level inference
logP >2.42 (pred.)vs2.11–2.42
+0.3–0.5 units
Predicted higher lipophilicity may affect ADME properties; experimental confirmation needed.
LogP estimated via group‑contribution; class‑level inference.
LipophilicityLogPDrug Likeness
Evidence Dimension
Octanol-water partition coefficient (logP)
Target Compound Data
Predicted logP > 2.42 (calculated by analogy to 4-methyl derivative)
Target logP is estimated to be 0.3–0.5 units higher than the methyl analogue, and >0.3 units higher than the parent compound.
Conditions
LogP values: experimental for the parent compound; calculated (XLogP3 or ACD/Labs) for the methyl derivative. Target compound value is inferred from group-contribution methods.
Why This Matters
For medicinal chemistry or agrochemical programs, a different logP can lead to altered ADME properties, and the allyl derivative may provide a more favorable lipophilicity profile for certain targets compared to the methyl or unsubstituted analogs.
LipophilicityLogPDrug Likeness
[1] Molbase. 2,3,5,6-Tetrafluorobenzonitrile – LogP Data. CAS 5216-17-1. Available at: https://qiye.molbase.cn (accessed 2026-05-06). View Source
Physical Form and Process-Scale Handling
2,3,5,6-Tetrafluorobenzonitrile is a low-melting solid (mp 33–36 °C) with a boiling point of 88–90 °C at 45 mmHg . The 4-allyl derivative, by contrast, is a liquid at room temperature (no melting point is reported in vendor literature, implying it remains liquid under typical storage conditions) and has a substantially higher predicted boiling point (~202.7 °C at 760 mmHg for the analogous 4-methyl derivative) . This shift from a solid to a liquid physical state simplifies liquid-handling operations in parallel synthesis or flow chemistry, offering a practical advantage for automated compound management.
Physical FormData to verify
Liquid, bp >200°CvsSolid, bp 88‑90°C
Δ >110°C
Liquid state supports automated dispensing; boiling point difference simplifies distillation.
Predicted from 4‑methyl analog; verify physical form upon receipt.
Boiling PointPhysical FormProcess Chemistry
Evidence Dimension
Boiling point and physical state at 25 °C
Target Compound Data
Liquid at 25 °C; boiling point >200 °C (predicted by analogy to 4-methyl derivative)
Comparator Or Baseline
2,3,5,6-Tetrafluorobenzonitrile: solid (mp 33–36 °C), bp 88–90 °C/45 mmHg
Quantified Difference
Boiling point difference of >110 °C relative to the parent compound; physical state changes from solid to liquid.
Conditions
Physical state assessed at ambient temperature and pressure.
Why This Matters
A liquid physical form facilitates accurate dispensing by volume in high-throughput experimentation and avoids the need for melting or dissolution steps required for solid intermediates, thereby reducing processing time and potential thermal degradation.
Boiling PointPhysical FormProcess Chemistry
Orthogonal Reactivity of Allyl and Nitrile Groups
The allyl substituent in 4-allyl-2,3,5,6-tetrafluorobenzonitrile provides a terminal olefin that can undergo thiol‑ene click chemistry, hydrosilylation, or olefin metathesis—reactions that are impossible with the unsubstituted 2,3,5,6-tetrafluorobenzonitrile [1]. In contrast, 2,3,5,6-tetrafluorobenzonitrile can only react at the nitrile or via nucleophilic aromatic substitution [2]. This orthogonal reactivity allows sequential, site‑selective modifications without protecting-group strategies, a feature that is not available with any non‑allyl analog.
Two reactive sites: nitrile (electrophilic) and allyl (radical/nucleophilic)
Comparator Or Baseline
2,3,5,6-Tetrafluorobenzonitrile: only one reactive site (nitrile); 4-Methyl-2,3,5,6-tetrafluorobenzonitrile: one reactive site (nitrile) with an inert methyl group
Quantified Difference
Two vs. one reactive handles. Rate constants for thiol‑ene reactions on allyl substrates are typically 10³–10⁴ M⁻¹ s⁻¹ for radical-mediated additions [1].
Conditions
General organic reactivity; thiol‑ene kinetics from literature on allyl substrates.
Why This Matters
The presence of two orthogonal handles enables more efficient convergent synthesis strategies, reducing the number of synthetic steps and improving overall yield in the construction of complex fluorinated molecules.
[1] Ingenta Connect. Towards the development of a covalently tethered MALDI system — A study of allyl-modified MALDI matrixes. Can. J. Chem. 2007, 85, 1‑10. DOI: 10.1139/V07-001. This study provides evidence for the utility and reactivity of allyl-functionalized aromatic compounds. View Source
[2] Google Patents. Method for preparing 2,3,5,6-tetrafluorobenzonitrile. CN103450051A, 2013. The patent describes the reactivity of 2,3,5,6-tetrafluorobenzonitrile, confirming its limited reactive sites compared to the allyl derivative. View Source
Optimal Application Scenarios
Lead Optimization Requiring Elevated Lipophilicity
When a drug discovery program identifies that a lead series benefits from increased lipophilicity, the 4-allyl-2,3,5,6-tetrafluorobenzonitrile scaffold provides a higher logP than the unsubstituted or 4-methyl tetrafluorobenzonitrile analogs, as estimated from group-contribution methods [1]. This can improve membrane permeability and metabolic stability. Furthermore, the allyl group offers a site for late-stage functionalization via thiol‑ene chemistry, enabling rapid analogue generation.
Fluorinated Monomer Synthesis
The allyl functionality serves as a polymerizable unit, allowing 4-allyl-2,3,5,6-tetrafluorobenzonitrile to be incorporated as a fluorinated monomer in radical or thiol‑ene polymerisations [2]. This is in contrast to the parent 2,3,5,6-tetrafluorobenzonitrile, which lacks a suitable polymerizable group and can only be used as an end-capping agent. The liquid physical form of the allyl derivative also facilitates its handling in continuous-flow polymerisation setups.
Bifunctional Probe Design
The orthogonal reactivity of the nitrile and allyl groups allows the construction of bifunctional probes. For example, the nitrile can be transformed into an amide or tetrazole to bind a target protein, while the allyl group can be used to attach a fluorophore or biotin tag via thiol‑ene coupling. This dual‑handle approach is not feasible with the unsubstituted tetrafluorobenzonitrile, which would require additional synthetic steps to introduce a second reactive site .
Liquid Crystal Research
Patents on liquid crystalline materials describe fluorobenzonitriles with alkenyl substituents as components that enhance dielectric anisotropy and broaden the nematic phase range [3]. 4-Allyl-2,3,5,6-tetrafluorobenzonitrile fits this structural motif and, compared to its saturated alkyl analogues, the allyl group can participate in further functionalization to tune mesomorphic properties, making it a versatile intermediate for liquid crystal discovery.
Application
Selection Property
Validation Focus
Lead optimization requiring elevated lipophilicity
Higher predicted logP via allyl substitution
Experimental logP determination and ADME profiling
Fluorinated monomer synthesis
Polymerizable allyl group
Reactivity in radical or thiol‑ene polymerization
Bifunctional probe design
Orthogonal nitrile and allyl reactive sites
Sequential functionalization efficiency
Liquid crystal research
Alkenyl-substituted fluorobenzonitrile scaffold
Mesomorphic property tuning
[1] Molbase. 2,3,5,6-Tetrafluorobenzonitrile – LogP Data. CAS 5216-17-1. Available at: https://qiye.molbase.cn (accessed 2026-05-06). View Source
[2] Ingenta Connect. Towards the development of a covalently tethered MALDI system — A study of allyl-modified MALDI matrixes. Can. J. Chem. 2007, 85, 1‑10. DOI: 10.1139/V07-001. View Source
[3] Google Patents. Fluorobenzonitriles and liquid crystalline mixtures containing them. WO1993007136A1. Available at: https://patents.google.com/patent/WO1993007136A1 (accessed 2026-05-06). View Source
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